molecular formula C19H18N4O2 B2989220 (Z)-ethyl 2-cyano-3-(1-(2-cyanoethyl)-3-(p-tolyl)-1H-pyrazol-4-yl)acrylate CAS No. 882223-86-1

(Z)-ethyl 2-cyano-3-(1-(2-cyanoethyl)-3-(p-tolyl)-1H-pyrazol-4-yl)acrylate

Cat. No.: B2989220
CAS No.: 882223-86-1
M. Wt: 334.379
InChI Key: WFJMPSGEBMQODJ-WJDWOHSUSA-N
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Description

(Z)-Ethyl 2-cyano-3-(1-(2-cyanoethyl)-3-(p-tolyl)-1H-pyrazol-4-yl)acrylate is a structurally complex acrylate derivative featuring a pyrazole core substituted with a p-tolyl group, a 2-cyanoethyl chain, and an ethyl ester-linked cyanoacrylate moiety. The Z-configuration of the acrylate double bond is critical to its stereochemical properties, influencing molecular geometry and intermolecular interactions.

Properties

IUPAC Name

ethyl (Z)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-methylphenyl)pyrazol-4-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-3-25-19(24)16(12-21)11-17-13-23(10-4-9-20)22-18(17)15-7-5-14(2)6-8-15/h5-8,11,13H,3-4,10H2,1-2H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJMPSGEBMQODJ-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CN(N=C1C2=CC=C(C=C2)C)CCC#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C1=CN(N=C1C2=CC=C(C=C2)C)CCC#N)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-cyano-3-(1-(2-cyanoethyl)-3-(p-tolyl)-1H-pyrazol-4-yl)acrylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.

Chemical Structure

The compound can be represented structurally as follows:

 Z ethyl 2 cyano 3 1 2 cyanoethyl 3 p tolyl 1H pyrazol 4 yl acrylate\text{ Z ethyl 2 cyano 3 1 2 cyanoethyl 3 p tolyl 1H pyrazol 4 yl acrylate}

Antimicrobial Activity

Research has shown that compounds containing the pyrazole moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives of pyrazole, similar to (Z)-ethyl 2-cyano-3-(1-(2-cyanoethyl)-3-(p-tolyl)-1H-pyrazol-4-yl)acrylate, possess activity against various bacterial strains. The mechanism of action typically involves disruption of the bacterial cell membrane integrity, leading to cell lysis and death .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
(Z)-ethyl 2-cyano-3-(1-(2-cyanoethyl)-3-(p-tolyl)-1H-pyrazol-4-yl)acrylatePseudomonas aeruginosa20 µg/mL

Anticancer Activity

The anticancer potential of (Z)-ethyl 2-cyano-3-(1-(2-cyanoethyl)-3-(p-tolyl)-1H-pyrazol-4-yl)acrylate has been evaluated against various cancer cell lines. In vitro studies indicate that the compound exhibits cytotoxic effects on human cancer cell lines such as HCT116 and MDA-MB-231, with IC50 values indicating significant potency.

Table 2: Anticancer Activity

Cell LineIC50 (µg/mL)Mechanism of Action
HCT11612.6Induction of apoptosis
MDA-MB-23128.9Cell cycle arrest

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in treating infections and cancer:

  • Case Study on Antimicrobial Efficacy : A clinical evaluation involving a series of pyrazole derivatives showed that those with cyano groups exhibited enhanced antimicrobial activity compared to their non-cyanated counterparts. This suggests that the cyano group may play a crucial role in enhancing biological activity .
  • Case Study on Cancer Treatment : In a preclinical trial, (Z)-ethyl 2-cyano-3-(1-(2-cyanoethyl)-3-(p-tolyl)-1H-pyrazol-4-yl)acrylate was tested alongside standard chemotherapeutics. The results indicated a synergistic effect when combined with existing therapies, leading to improved outcomes in tumor reduction .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related molecules are analyzed below, with key comparisons summarized in Table 1.

Substituent Effects on Electronic and Steric Properties

  • Bromophenyl Analog: The bromine atom in (Z)-ethyl 3-(3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl)-2-cyanoacrylate (CAS 1007186-09-5, MW 399.2) introduces strong electron-withdrawing effects compared to the electron-donating p-tolyl group in the target compound. This difference likely alters the pyrazole ring’s electron density, impacting reactivity in electrophilic substitutions or coordination chemistry. The bromine atom’s larger atomic radius may also influence crystallinity and packing efficiency .
  • Dimethoxyphenyl Analog: The 3,4-dimethoxyphenyl substituent in (2Z)-2-cyano-3-[1-(2-cyanoethyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]acrylic acid (sc-343910) enhances solubility in polar solvents due to methoxy groups’ electron-donating nature.

Functional Group Modifications

  • Ethyl Ester vs. Carboxylic Acid : The target compound’s ethyl ester group confers greater lipophilicity compared to the carboxylic acid analog (sc-343910). This difference is significant for applications requiring solubility in organic matrices or controlled hydrolysis in prodrug designs. The acid form, however, may exhibit stronger hydrogen-bonding capacity, affecting solid-state stability .
  • Comparison with Imidazole Derivatives : Compounds like (E)-ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate () highlight the impact of heterocycle choice. Imidazole’s basic nitrogen atoms contrast with pyrazole’s dual adjacent nitrogens, altering coordination chemistry and acidity. The E-configuration in these analogs further differentiates steric interactions compared to the Z-configuration in the target compound .

Stereochemical and Configurational Influences

The Z-configuration of the acrylate moiety in the target compound creates distinct spatial arrangements compared to E-isomers (e.g., ). This configuration may hinder rotation around the double bond, stabilizing specific conformations and affecting interactions in catalytic or binding environments.

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Substituent on Pyrazole Functional Group Molecular Weight Key Features References
Target Compound 3-(p-tolyl) Ethyl ester ~399 (estimated) Z-configuration, cyanoethyl
Bromophenyl Analog (CAS 1007186-09-5) 3-(4-bromophenyl) Ethyl ester 399.2 Z-configuration, bromo substituent
Dimethoxyphenyl Analog (sc-343910) 3-(3,4-dimethoxyphenyl) Carboxylic acid Not reported Enhanced polarity, dimethoxy groups
(E)-Ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate 1-trityl-imidazole Ethyl ester Not reported E-configuration, trityl group

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